molecular formula C24H27N5O4 B2462086 2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide CAS No. 1243064-82-5

2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2462086
M. Wt: 449.511
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure. The triazoloquinazolinone core is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazolinone ring (a condensed ring system with two nitrogen atoms). The isopropoxypropyl and p-tolyl groups are likely attached to this core .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions, especially those involving the nitrogen atoms. The acetamide group could also be involved in reactions, particularly hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions. The isopropoxypropyl group could provide some lipophilicity, which might influence its solubility and permeability .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has developed methodologies for synthesizing 1,2,4-triazoloquinazolinone derivatives, demonstrating the versatility of this scaffold in chemical synthesis. For instance, El‐Hiti et al. (1997) reported a convenient synthesis approach for 1,2-dihydro-1,2,4-triazolo(3,2-b)quinazolin-9(1H)-ones and their derivatives, highlighting the chemical reactivity and potential for further functionalization of these compounds El‐Hiti, 1997.

Pharmacological Investigations

Several studies have investigated the pharmacological potential of 1,2,4-triazoloquinazolinone derivatives. For example, Alagarsamy et al. (2007) explored novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents, demonstrating the compound's significant protective effect against histamine-induced bronchospasm in guinea pigs Alagarsamy, Solomon, & Murugan, 2007.

Molecular Rearrangements and Novel Derivatives

Crabb et al. (1999) discussed the preparation of triazoloquinazolinium betaines and explored the molecular rearrangements of these compounds, revealing insights into the structural flexibility and potential for creating novel derivatives with specific properties Crabb, McCullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999.

H1-antihistaminic Activity

Investigations into the H1-antihistaminic activity of triazoloquinazolinone derivatives have shown promising results. For instance, Alagarsamy et al. (2009) synthesized and tested a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, identifying compounds with significant activity and minimal sedation, suggesting their potential as new classes of H1-antihistaminic agents Alagarsamy, Shankar, & Murugesan, 2008.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its potential biological activity, given the biological activities observed for related compounds .

properties

IUPAC Name

2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16(2)33-14-6-13-27-22(31)19-7-4-5-8-20(19)29-23(27)26-28(24(29)32)15-21(30)25-18-11-9-17(3)10-12-18/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKIOSLTVGXOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide

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